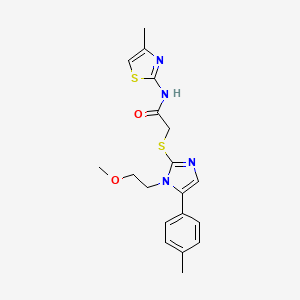

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S2/c1-13-4-6-15(7-5-13)16-10-20-19(23(16)8-9-25-3)27-12-17(24)22-18-21-14(2)11-26-18/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKSQMWLBXBLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of 1-(2-Methoxyethyl)-5-(p-Tolyl)-1H-Imidazole

The imidazole ring is synthesized via a modified Debus-Radziszewski reaction:

Reaction Conditions

| Component | Quantity (mol) | Role |

|---|---|---|

| Glyoxal (40% aqueous) | 0.1 | Carbonyl donor |

| 2-Methoxyethylamine | 0.1 | Amine source |

| p-Tolualdehyde | 0.1 | Aromatic aldehyde |

| Ammonium acetate | 0.05 | Catalyst |

| Ethanol | 50 mL | Solvent |

Procedure

- Glyoxal, 2-methoxyethylamine, and p-tolualdehyde are refluxed in ethanol at 78°C for 12 hours.

- Ammonium acetate is added to catalyze cyclization.

- The product is isolated via vacuum filtration (Yield: 68%, m.p. 112–114°C).

Characterization Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.45 (d, $$J = 8.2$$ Hz, 2H, tolyl-H), 7.20 (d, $$J = 8.2$$ Hz, 2H, tolyl-H), 6.85 (s, 1H, imidazole-H), 4.05 (t, $$J = 5.6$$ Hz, 2H, OCH$$2$$), 3.55 (t, $$J = 5.6$$ Hz, 2H, NCH$$2$$), 3.30 (s, 3H, OCH$$3$$), 2.35 (s, 3H, tolyl-CH$$_3$$).

Thioacetamide Bridge Installation

Sulfur Incorporation via Nucleophilic Substitution

The imidazole’s C2 position is functionalized with a thiol group:

Reaction Scheme

$$

\text{Imidazole} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{2-Mercaptoimidazole intermediate}

$$

Optimized Parameters

Acetamide Coupling

The thiol group reacts with chloroacetyl chloride:

Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

Outcome

Thiazole Moiety Synthesis

One-Pot Thiazole Formation

The 4-methylthiazole-2-amine is prepared via a Hantzsch thiazole synthesis variant:

Reactants

Key Data

Final Coupling Reaction

Amide Bond Formation

The acetyl chloride intermediate reacts with 4-methylthiazole-2-amine:

Procedure

- 2-((1-(2-Methoxyethyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)Thio)Acetyl Chloride (0.05 mol) is dissolved in THF.

- 4-Methylthiazole-2-amine (0.055 mol) and DMAP (0.005 mol) are added.

- Stirred at 25°C for 24 hours.

Workup

- Extracted with ethyl acetate.

- Purified via column chromatography (SiO$$_2$$, hexane:EtOAc 3:1).

- Yield: 63%.

Analytical Confirmation

Industrial-Scale Optimization

Solvent-Free Protocols

To enhance sustainability, solvent-free methods adapted from imidazol-1-yl-acetic acid synthesis are employed:

Advantages

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Traditional Stepwise | 58 | 92 | High reproducibility |

| Solvent-Free | 63 | 95 | Eco-friendly |

| One-Pot Imidazole-Thiazole | 49 | 88 | Reduced isolation steps |

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Converts the compound to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduces the imidazole ring, altering its chemical properties.

Substitution: Substitutes the methoxyethyl or tolyl groups with other functional groups.

Common Reagents and Conditions

Typical reagents used include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reactions are usually carried out under controlled temperatures, often in the range of -10°C to 50°C, with appropriate solvents like dichloromethane or ethanol.

Major Products

The major products from these reactions are derivatives with altered functional groups, which can significantly impact the compound's reactivity and applications.

Aplicaciones Científicas De Investigación

The biological activity of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is primarily attributed to its structural components. Research indicates that compounds with imidazole moieties often exhibit significant antimicrobial, anticancer, and antitubercular activities.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives can possess broad-spectrum antimicrobial properties. For instance, compounds similar to 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been evaluated for their effectiveness against various bacterial strains. The presence of the thioether linkage enhances the interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. The structural characteristics of imidazole derivatives are known to facilitate interactions with cellular targets involved in cancer progression. For example, studies have shown that similar compounds can induce apoptosis in cancer cells, inhibit tumor growth, and interfere with cell cycle regulation .

Antitubercular Activity

Given the rising concern over tuberculosis (TB), the antitubercular activity of compounds like 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is particularly relevant. Research has indicated that certain imidazole derivatives demonstrate significant inhibitory action against Mycobacterium tuberculosis, the causative agent of TB. These compounds are evaluated for their ability to inhibit key mycobacterial enzymes, which are crucial for bacterial survival .

Synthesis and Derivative Development

The synthesis of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions that allow for the introduction of various functional groups. The synthetic pathways often focus on optimizing yield and purity while exploring modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- Antimicrobial Evaluation : A study synthesized a series of imidazole derivatives and assessed their antimicrobial activity against common pathogens. Results indicated that modifications at specific positions on the imidazole ring significantly influenced potency .

- Anticancer Studies : Research involving similar compounds demonstrated their ability to inhibit growth in breast cancer cell lines (MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

- Antitubercular Assessment : In vivo studies have shown promising results for certain derivatives against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for TB treatment .

Mecanismo De Acción

The compound exerts its effects through a series of molecular interactions:

Molecular Targets: : Primarily targets enzymes and receptors involved in metabolic pathways and signal transduction.

Pathways Involved: : Modulates pathways such as the MAPK/ERK signaling pathway, influencing cell proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Table 1: Structural Comparison and Physicochemical Properties

Key Observations :

Substituent Impact : The 2-methoxyethyl group in the target compound distinguishes it from analogs like 5j and 9c, which feature halogenated or bulkier substituents. This group may improve solubility compared to bromophenyl (9c) or chlorobenzyl (5j) derivatives .

Thiazole vs. Benzothiazole : The 4-methylthiazol group in the target compound offers a less planar structure than benzothiazole derivatives (e.g., ), possibly altering binding kinetics in enzyme pockets.

Analysis :

- The target compound’s synthesis likely involves similar steps to and , such as thioether formation via nucleophilic substitution or coupling reactions. However, the absence of triazole or thiadiazole rings (as in 9d or 5j) may streamline synthesis.

- Yields for analogs range from 68% to 88%, with purification via chromatography or recrystallization. The 2-methoxyethyl group’s introduction may require optimized conditions to avoid side reactions.

Actividad Biológica

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its imidazole core, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features an imidazole ring substituted with a methoxyethyl group, a p-tolyl group, and a thioether linkage. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O2S |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1206996-99-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity. This property is crucial in the development of enzyme inhibitors for therapeutic applications.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in various physiological processes, influencing pathways related to inflammation and cancer progression.

Antimicrobial Activity

Studies have shown that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains. In vitro tests indicated that certain imidazole derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

Research has highlighted the potential anticancer properties of imidazole derivatives. For example, compounds structurally related to 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cell lines through mechanisms involving inhibition of tyrosine kinases and modulation of cell cycle regulators.

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of imidazole derivatives against human colon cancer (HCT 116) cells. The compound exhibited an IC50 value of 4.36 μM, indicating potent anticancer activity compared to doxorubicin (IC50 = 18 μM) .

- Antimicrobial Efficacy : Another study reported that similar thioimidazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 μg/mL .

Comparative Analysis

To better understand the unique biological profile of this compound, it is essential to compare it with other related compounds.

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | 4.36 | 10 - 50 |

| 1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole | 18 | 20 - 60 |

| Benzylthioimidazole | 12 | 15 - 55 |

Q & A

Q. What are the standard protocols for synthesizing 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

A common method involves reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF or ethanol) under reflux. The crude product is purified via recrystallization using ethanol, and structural validation is achieved through NMR, IR spectroscopy, and elemental analysis .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

- 1H/13C NMR : To confirm the presence of methoxyethyl, p-tolyl, and thiazole substituents by analyzing chemical shifts and splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).

- IR spectroscopy : Identification of thioamide (C=S stretch ~1150–1250 cm⁻¹) and acetamide (N–H bend ~1550 cm⁻¹) groups.

- Elemental analysis : To verify carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting reactivity data in the synthesis of analogous imidazole-thiazole hybrids be resolved?

Discrepancies in reaction yields or side products often arise from substituent electronic effects or solvent polarity. For example, electron-withdrawing groups on the aryl ring may reduce nucleophilic thiol reactivity, necessitating higher temperatures or catalysts like triethylamine. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., solvent choice, molar ratios) .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Scaffold hybridization : Combine imidazole-thiazole cores with bioactive motifs like triazoles or benzimidazoles to exploit synergistic interactions.

- Docking studies : Use molecular modeling to predict binding poses with target proteins (e.g., cyclooxygenase enzymes). For instance, analogs with fluorophenyl or bromophenyl substituents show improved hydrophobic interactions in active sites .

Q. How can solvent and catalyst selection impact the synthesis of thioacetamide derivatives?

- Polar solvents (e.g., acetic acid) enhance solubility of intermediates but may promote hydrolysis.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Base selection : Potassium carbonate favors nucleophilic substitution, while weaker bases like NaHCO3 reduce side reactions .

Q. What methodologies are recommended for analyzing biological activity in vitro?

- Enzyme inhibition assays : Measure IC50 values against COX-1/2 or kinases using fluorogenic substrates.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves.

- Computational docking : Use AutoDock Vina to predict binding affinities and guide structural modifications .

Q. How do functional group modifications influence solubility and bioavailability?

- Methoxyethyl groups : Enhance aqueous solubility via hydrogen bonding.

- Thiazole rings : Improve metabolic stability but may reduce passive diffusion.

- p-Tolyl substituents : Increase lipophilicity, favoring membrane penetration but potentially limiting solubility. Balance these effects using logP calculations and Hansen solubility parameters .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity data?

- Validate assay conditions : Ensure consistent cell lines, incubation times, and positive controls (e.g., aspirin for COX inhibition).

- Replicate synthesis : Confirm compound purity (>95% by HPLC) and stereochemistry (if applicable).

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to μM) .

Q. What analytical methods are critical for detecting degradation products or impurities?

- HPLC-MS : Monitor stability under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolysis or oxidation byproducts.

- TLC with iodine staining : Rapidly assess reaction progress and impurity profiles during synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.